Isochinoline e derivati
Isoquinolines and their derivatives are a class of heterocyclic compounds widely utilized in the pharmaceutical, agricultural, and chemical industries due to their diverse structural features and biological activities. These molecules contain a seven-membered aromatic ring system with an additional nitrogen atom in the five-membered position, conferring unique physical and chemical properties. Isoquinolines exhibit significant pharmacological potential, serving as important scaffolds for the development of antitumor, analgesic, anti-inflammatory, and neuroprotective agents.
The diverse array of isoquinoline derivatives includes 6-substituted isoxazolones, oximes, and quinolizidines. These structural variations enable tailored drug design to optimize therapeutic effects while minimizing side effects. In the agricultural sector, isoquinolines act as potent insecticides and fungicides, owing to their strong repellent properties and ability to inhibit fungal growth. Additionally, certain isoquinoline derivatives display bioactive characteristics useful in natural product discovery and chemical library construction.
Overall, the versatile structure of isoquinolines and their derivatives makes them invaluable tools for researchers seeking innovative solutions across various industries.

Struttura | Nome chimico | CAS | MF |
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4-(5-Chloro-2-thienyl)isoquinoline | 1187163-17-2 | C13H8ClNS |
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5-bromo-1-chloroisoquinoline-3-carboxylic acid | 1603612-29-8 | |
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5-Fluoroisoquinoline-1-carboxylic acid | 1179149-35-9 | C10H6FNO2 |
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5-chloroisoquinoline-1-carboxylic acid | 1179149-33-7 | C10H6ClNO2 |
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[3-(6,7-dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride | 1351654-44-8 | C14H19ClN2O2 |
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Isoquinoline, 1-chloro-, 2-oxide | 55417-70-4 | C9H6NOCl |
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4-hydroxyisoquinoline-3-carboxylic acid | 22080-18-8 | C10H7NO3 |
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Cotosudil | 1258833-31-6 | C16H21N3O2S |
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1-Chloro-7-fluoro-3-methylisoquinoline | 1206982-03-7 | C10H7ClFN |
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5,6,7-trifluoroisoquinoline-1-carboxylic acid | 1369169-39-0 | C10H4F3NO2 |
Letteratura correlata
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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